XLogP3‑AA Lipophilicity Benchmark: 5‑Chloro‑2‑methoxyphenyl vs. Methylthio Substituent
The target compound exhibits an XLogP3‑AA of 2.7, computed identically to the PubChem standard [1]. The widely used triazinone herbicide metribuzin (CAS 21087‑64‑9), which carries a methylthio group at position 3 instead of the 5‑chloro‑2‑methoxyphenylamino moiety, has an XLogP3‑AA of 1.6 [2]. The ΔXLogP of +1.1 units translates to an approximately 12‑fold higher theoretical octanol‑water partition coefficient for the target compound, directly affecting membrane permeability predictions and bioassay solvent requirements.
| Evidence Dimension | XLogP3‑AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Metribuzin: 1.6 |
| Quantified Difference | Δ = +1.1 (≈12‑fold increase in theoretical P) |
| Conditions | PubChem XLogP3‑AA 3.0 algorithm; identical computational protocol |
Why This Matters
A 1.1‑unit logP differential dictates distinct solvent systems for in vitro assays, alters passive membrane permeability predictions, and justifies distinct HPLC method development for purity analysis.
- [1] PubChem Compound Summary for CID 135561045, 6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 30479, Metribuzin. National Center for Biotechnology Information (2025). View Source
